Cas no 591-95-7 (1,2-Pentadiene)
1,2-Pentadiene Chemical and Physical Properties
Names and Identifiers
-
- 1,2-Pentadiene
- penta-1,2-diene
- Ethylallene
- TQ3OA4EJO9
- 1,2-Pentadien
- 1-Methyl-2,3-butadiene
- CH2=C=CHCH2CH3
- LVMTVPFRTKXRPH-UHFFFAOYSA-N
- 1,2-Pentadiene(6CI,8CI,9CI)
- P0805
- 591P957
- InChI=1/C5H8/c1-3-5-4-2/h5H,1,4H2,2H
-
- MDL: MFCD00039943
- Inchi: 1S/C5H8/c1-3-5-4-2/h5H,1,4H2,2H3
- InChI Key: LVMTVPFRTKXRPH-UHFFFAOYSA-N
- SMILES: C(C=C=C)C
Computed Properties
- Exact Mass: 68.06260
- Monoisotopic Mass: 68.0626
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 5
- Rotatable Bond Count: 1
- Complexity: 47.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.5
- Topological Polar Surface Area: 0
Experimental Properties
- Density: 0.70
- Melting Point: -137.26°C
- Boiling Point: 45°C
- Refractive Index: 1.4170 to 1.4210
- PSA: 0.00000
- LogP: 1.73750
1,2-Pentadiene Security Information
-
Symbol:
- Prompt:dangerous
- Hazard Statement: H225
- Warning Statement: P210-P233-P240-P241+P242+P243-P280-P303+P361+P353-P370+P378-P403+P235-P501
- Hazardous Material transportation number:UN 3295 3/PG II
- HazardClass:3
- PackingGroup:II
- Storage Condition:0-10°C
1,2-Pentadiene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P0805-5G |
1,2-Pentadiene |
591-95-7 | >95.0%(GC) | 5g |
¥8195.00 | 2024-04-16 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P0805-1G |
1,2-Pentadiene |
591-95-7 | >95.0%(GC) | 1g |
¥2290.00 | 2024-04-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X70955-200mg |
1,2-Pentadiene |
591-95-7 | ≥95% | 200mg |
¥638.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X70955-1g |
1,2-Pentadiene |
591-95-7 | ≥95% | 1g |
¥2228.0 | 2023-09-05 | |
| 1PlusChem | 1P003DW4-200mg |
1,2-PENTADIENE |
591-95-7 | ≥95% | 200mg |
$113.00 | 2024-04-22 | |
| 1PlusChem | 1P003DW4-1g |
1,2-PENTADIENE |
591-95-7 | >95.0%(GC) | 1g |
$335.00 | 2025-02-19 | |
| A2B Chem LLC | AB57172-250mg |
1,2-Pentadiene |
591-95-7 | 95% | 250mg |
$159.00 | 2024-04-19 | |
| abcr | AB140146-1 g |
1,2-Pentadiene, 95%; . |
591-95-7 | 95% | 1 g |
€450.00 | 2023-07-20 | |
| eNovation Chemicals LLC | Y1236329-250mg |
1,2-PENTADIENE |
591-95-7 | 95% | 250mg |
$195 | 2024-06-07 | |
| A2B Chem LLC | AB57172-1g |
1,2-Pentadiene |
591-95-7 | 95% | 1g |
$415.00 | 2024-04-19 |
1,2-Pentadiene Suppliers
1,2-Pentadiene Related Literature
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R. E. Banks,A. Braithwaite,R. N. Haszeldine,D. R. Taylor J. Chem. Soc. C 1969 454
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2. Polyhalogenoallenes. Part V. Perfluoropenta-1,2-dieneR. E. Banks,A. Braithwaite,R. N. Haszeldine,D. R. Taylor J. Chem. Soc. C 1968 2593
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3. Addition of pentenes to slowly reacting mixtures of hydrogen and oxygen at 480°CRoy R. Baldwin,Joan P. Bennett,Raymond W. Walker J. Chem. Soc. Faraday Trans. 1 1980 76 2396
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4. 1047. Allenes. Part IX. Carbenes from 1-halogenoallenesS. R. Landor,P. F. Whiter J. Chem. Soc. 1965 5625
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Y. R. Bhatia,Phyllis D. Landor,S. R. Landor J. Chem. Soc. 1959 24
Additional information on 1,2-Pentadiene
Recent Advances in the Study of 1,2-Pentadiene (CAS: 591-95-7) and Its Applications in Chemical Biology and Pharmaceutical Research
1,2-Pentadiene (CAS: 591-95-7) is a highly reactive allene compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in chemical biology and pharmaceutical research. This research brief aims to provide an overview of the latest advancements in the study of 1,2-Pentadiene, focusing on its synthesis, reactivity, and emerging roles in drug discovery and development. The compound's distinct structural features, including its conjugated double bonds, make it a valuable building block for the synthesis of complex molecules and a promising candidate for various biomedical applications.
Recent studies have explored the synthetic pathways for 1,2-Pentadiene, with a particular emphasis on optimizing yield and purity. One notable advancement is the development of catalytic methods that enable the selective synthesis of 1,2-Pentadiene from readily available precursors. These methods not only improve the efficiency of production but also reduce the environmental impact associated with traditional synthetic routes. Additionally, researchers have investigated the stability and storage conditions of 1,2-Pentadiene, given its propensity for polymerization under certain conditions. These findings are critical for ensuring the compound's usability in laboratory and industrial settings.
In the realm of chemical biology, 1,2-Pentadiene has been utilized as a versatile intermediate in the construction of bioactive molecules. Its reactivity allows for the introduction of diverse functional groups, enabling the creation of libraries of compounds for high-throughput screening. Recent work has demonstrated the potential of 1,2-Pentadiene-derived compounds in targeting specific enzymes and receptors, with promising results in preclinical models. For instance, derivatives of 1,2-Pentadiene have shown inhibitory activity against key enzymes involved in inflammatory pathways, suggesting their potential as anti-inflammatory agents.
The pharmaceutical applications of 1,2-Pentadiene are also being actively explored. Researchers have identified its utility in the design of prodrugs, where the compound's reactivity can be harnessed to achieve controlled release of active pharmaceutical ingredients. Moreover, 1,2-Pentadiene has been incorporated into the backbone of novel drug candidates, enhancing their pharmacokinetic properties. A recent study highlighted the use of 1,2-Pentadiene in the development of anticancer agents, where its incorporation into small-molecule inhibitors improved their selectivity and efficacy against tumor cells.
Despite these advancements, challenges remain in the widespread adoption of 1,2-Pentadiene in pharmaceutical applications. Issues such as its inherent instability and the need for specialized handling procedures pose obstacles to its use in large-scale production. However, ongoing research is addressing these limitations through the development of stabilizing additives and improved synthetic protocols. The future of 1,2-Pentadiene in chemical biology and pharmaceutical research appears promising, with potential breakthroughs on the horizon.
In conclusion, 1,2-Pentadiene (CAS: 591-95-7) represents a compelling area of study in the intersection of chemistry and biology. Its unique properties and versatility make it a valuable tool for researchers aiming to develop novel therapeutic agents and explore new chemical space. As synthetic methodologies continue to evolve and our understanding of its biological interactions deepens, 1,2-Pentadiene is poised to play an increasingly important role in drug discovery and development. This research brief underscores the need for continued investment in the study of this compound to unlock its full potential in addressing unmet medical needs.
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